molecular formula C26H29NO3 B11500618 3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione

Cat. No.: B11500618
M. Wt: 403.5 g/mol
InChI Key: KGZBSZSTTNWULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl, methoxyphenyl, and dimethyl groups through a series of substitution and addition reactions. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Substitution Reactions: Introduction of the 4-methoxyphenyl group can be done via electrophilic aromatic substitution.

    Addition Reactions: The ethyl and dimethyl groups are typically added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic rings and functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.

    2-Phenylquinoline: Similar in structure but lacks the additional functional groups present in the target compound.

    4-Methoxyphenylquinoline: Contains the methoxyphenyl group but differs in other substituents.

Uniqueness

What sets 3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione apart is its combination of multiple functional groups and aromatic rings, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

3-ethyl-1-(4-methoxyphenyl)-7,7-dimethyl-2-phenyl-2,3,6,8-tetrahydroquinoline-4,5-dione

InChI

InChI=1S/C26H29NO3/c1-5-20-24(17-9-7-6-8-10-17)27(18-11-13-19(30-4)14-12-18)21-15-26(2,3)16-22(28)23(21)25(20)29/h6-14,20,24H,5,15-16H2,1-4H3

InChI Key

KGZBSZSTTNWULN-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C2=C(C1=O)C(=O)CC(C2)(C)C)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.